molecular formula C20H25FN6O2 B2931373 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851937-95-6

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione

Cat. No. B2931373
CAS RN: 851937-95-6
M. Wt: 400.458
InChI Key: QTASLUUEMKTKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups including a fluorophenyl group, a methylpiperazine group, and a purine dione group . These groups are arranged in a specific configuration to form the overall structure of the compound .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research into analogs of 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione has shown significant potential in analgesic and anti-inflammatory applications. A study by Zygmunt et al. (2015) focused on the analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, highlighting their substantial analgesic and anti-inflammatory effects in vivo. These derivatives were found to be more active than acetylsalicylic acid in writhing and formalin tests, indicating their efficacy as new analgesic agents (Zygmunt et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity, as well as its potential applications in various fields. For instance, indole derivatives have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

CCG-29085, also known as SR-01000128171, 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione, or UPCMLD0ENAT5834877:001, primarily targets the RhoA transcriptional signaling pathway . The Rho family of small GTPases plays important roles in cellular processes and in some human tumors .

Mode of Action

CCG-29085 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It inhibits the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a vital player in epithelial–mesenchymal transition (EMT) .

Biochemical Pathways

The compound affects the RhoA transcriptional signaling pathway, which is involved in various cellular processes, including cell adhesion, migration, invasion, extravasation, survival, and proliferation . Inhibition of this pathway could serve as a potential therapeutic strategy for cancer .

Pharmacokinetics

Pharmacokinetic studies generally involve the analysis of absorption, distribution, metabolism, and excretion (adme) properties of a compound . These properties significantly impact a drug’s bioavailability and therapeutic efficacy.

Result of Action

CCG-29085 shows activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . Moreover, it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O2/c1-23-8-10-26(11-9-23)13-16-22-18-17(19(28)25(3)20(29)24(18)2)27(16)12-14-4-6-15(21)7-5-14/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTASLUUEMKTKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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